Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
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Overview
Description
Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a complex organic compound that features a thiophene ring, a trifluoromethyl-substituted phenyl group, and a thiazolidine ring
Mechanism of Action
Target of Action
Compounds containing thiophene and thiazolidine rings are known to exhibit a broad range of biological activities . They may interact with various enzymes, receptors, or other proteins in the body.
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects depending on the specific targets it interacts with .
Biochemical Analysis
Biochemical Properties
Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to certain receptors, influencing their activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound influences gene expression by acting on transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone involves binding to specific biomolecules, leading to enzyme inhibition or activation. The compound’s thiazolidinone moiety is particularly important for its binding affinity. It can inhibit enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators. Furthermore, it can activate certain nuclear receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxicity, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs .
Metabolic Pathways
Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which influence its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .
Subcellular Localization
Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. The compound’s presence in the nucleus is particularly important for its effects on gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves the condensation of thiophene derivatives with thiazolidine and trifluoromethyl-substituted benzaldehyde. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Thiazolidine derivatives: Compounds such as thiazolidine-2,4-dione and pioglitazone feature the thiazolidine ring.
Trifluoromethyl-substituted phenyl compounds: Compounds like 4-(trifluoromethyl)benzaldehyde and 4-(trifluoromethyl)aniline have the trifluoromethyl-substituted phenyl group.
Uniqueness
Thiophen-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is unique due to the combination of its three distinct functional groups, which confer a range of chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS2/c16-15(17,18)11-5-3-10(4-6-11)14-19(7-9-22-14)13(20)12-2-1-8-21-12/h1-6,8,14H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZDJWDACNZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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